Target Engagement Profile: N-(3-Sulfanylphenyl)acetamide Activity Against Human Sirtuin Isoforms
In enzymatic assays for human sirtuin inhibition, N-(3-sulfanylphenyl)acetamide demonstrates no measurable activity against Sirt3 (IC50 > 100,000 nM) while exhibiting moderate inhibition of Sirt2 (IC50 = 250 nM) [1]. This represents at least a 400-fold isoform selectivity differential, indicating that the compound engages Sirt2 but is inactive against the mitochondrial Sirt3 isoform under identical recombinant enzyme assay conditions. This selectivity profile is relevant when selecting control compounds for sirtuin-targeted research programs.
| Evidence Dimension | IC50 for enzyme inhibition |
|---|---|
| Target Compound Data | Sirt3 IC50 > 100,000 nM; Sirt2 IC50 = 250 nM |
| Comparator Or Baseline | Human Sirt3 vs. Human Sirt2 (recombinant enzymes, same assay platform) |
| Quantified Difference | > 400-fold selectivity (250 nM vs. > 100,000 nM) |
| Conditions | Recombinant human His10-tagged Sirt3 (residues 118-395) and Sirt2 (residues 56-356) expressed in E. coli BL21(DE3), Z-(Ac)Lys-AMC substrate |
Why This Matters
This isoform selectivity data enables researchers to use N-(3-sulfanylphenyl)acetamide as a Sirt2-preferential probe while avoiding Sirt3 confounding effects, supporting rational experimental design in epigenetic research.
- [1] BindingDB Entry BDBM50459841 (CHEMBL4225467). Inhibition of human Sirt3 (IC50 > 100,000 nM) and Sirt2 (IC50 = 250 nM) using recombinant His10-tagged enzymes and Z-(Ac)Lys-AMC substrate. View Source
